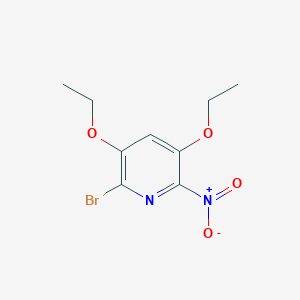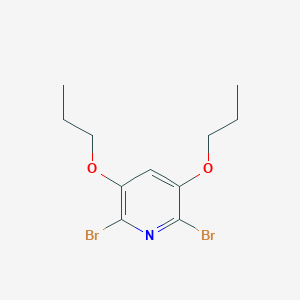![molecular formula C21H17N5O2S B289916 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidines and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cancer progression, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone in lab experiments include its high potency and selectivity towards specific enzymes and proteins. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. These include the investigation of its potential applications in drug development for cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for better efficacy and bioavailability.
In conclusion, 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and other scientific applications.
Synthesis Methods
The synthesis of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves the condensation of 4-methoxyphenyl hydrazine with 2,9-dimethyl-1,10-phenanthroline-5,6-dione followed by the reaction with thionyl chloride and triethylamine. The resulting compound is then subjected to a reaction with 2-aminopyridine and potassium carbonate to obtain the final product.
Scientific Research Applications
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has shown potential applications in various scientific research areas. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C21H17N5O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-24-12(3)25-26(20)9-22-18/h5-9H,1-4H3 |
InChI Key |
CMSHHFWBBVAPSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)